

Tenivastatin (CAS: 121009-77-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tenivastatin

Cat. No.: B1682744

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Abstract

Tenivastatin, also known as Simvastatin Acid, is the biologically active hydroxy acid form of the widely prescribed lipid-lowering drug, Simvastatin. As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, **Tenivastatin** plays a crucial role in the regulation of cholesterol biosynthesis. This technical guide provides an in-depth overview of **Tenivastatin**, encompassing its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

Tenivastatin is a complex organic molecule with the chemical formula $C_{25}H_{40}O_6$ and a molecular weight of 436.58 g/mol .^{[1][2]} It is characterized by a hexahydronaphthalene ring system linked to a dihydroxyheptanoic acid side chain. A comprehensive summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Tenivastatin**

Property	Value	Reference
CAS Number	121009-77-6	[3]
Molecular Formula	C25H40O6	[1][2]
Molecular Weight	436.58 g/mol	[1][2]
IUPAC Name	(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid	[3]
Synonyms	Simvastatin Acid, Simvastatin Hydroxy Acid, L-654969	[4]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, Methanol. Sparingly soluble in water.	

Mechanism of Action and Pharmacology

Tenivastatin's primary pharmacological effect is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[4] By blocking this enzyme, **Tenivastatin** prevents the conversion of HMG-CoA to mevalonic acid, a crucial precursor for cholesterol production in the liver. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.

Beyond its lipid-lowering effects, **Tenivastatin**, like other statins, exhibits pleiotropic effects, including anti-inflammatory and anti-proliferative properties. These effects are attributed to the reduced availability of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of small GTP-binding proteins like Ras and Rho.

Tenivastatin is also a substrate for the organic anion transporting polypeptide 3A1 (OATP3A1), which may play a role in its tissue distribution and potential for drug-drug interactions.[4]

Table 2: Pharmacological and In Vitro Activity of **Tenivastatin**

Parameter	Value	Target/System	Reference
Ki (HMG-CoA Reductase)	~0.1-0.2 nM (for Simvastatin)	HMG-CoA Reductase	
Km (OATP3A1 uptake)	10.5 ± 2.3 µM	OATP3A1	
Vmax (OATP3A1 uptake)	Not specified	OATP3A1	
Effect on ROS production	8.9% to 43% reduction in indoxyl sulfate-treated hCM cells (0.1–20 µM)	Human Cardiomyocytes	[4]
Effect on OATP3A1 expression	Dose-dependent decrease (1.5% to 90%) in hCMs and OATP3A1-expressing HEK293 cells (0.1–20 µM)	Human Cardiomyocytes and HEK293 cells	[4]

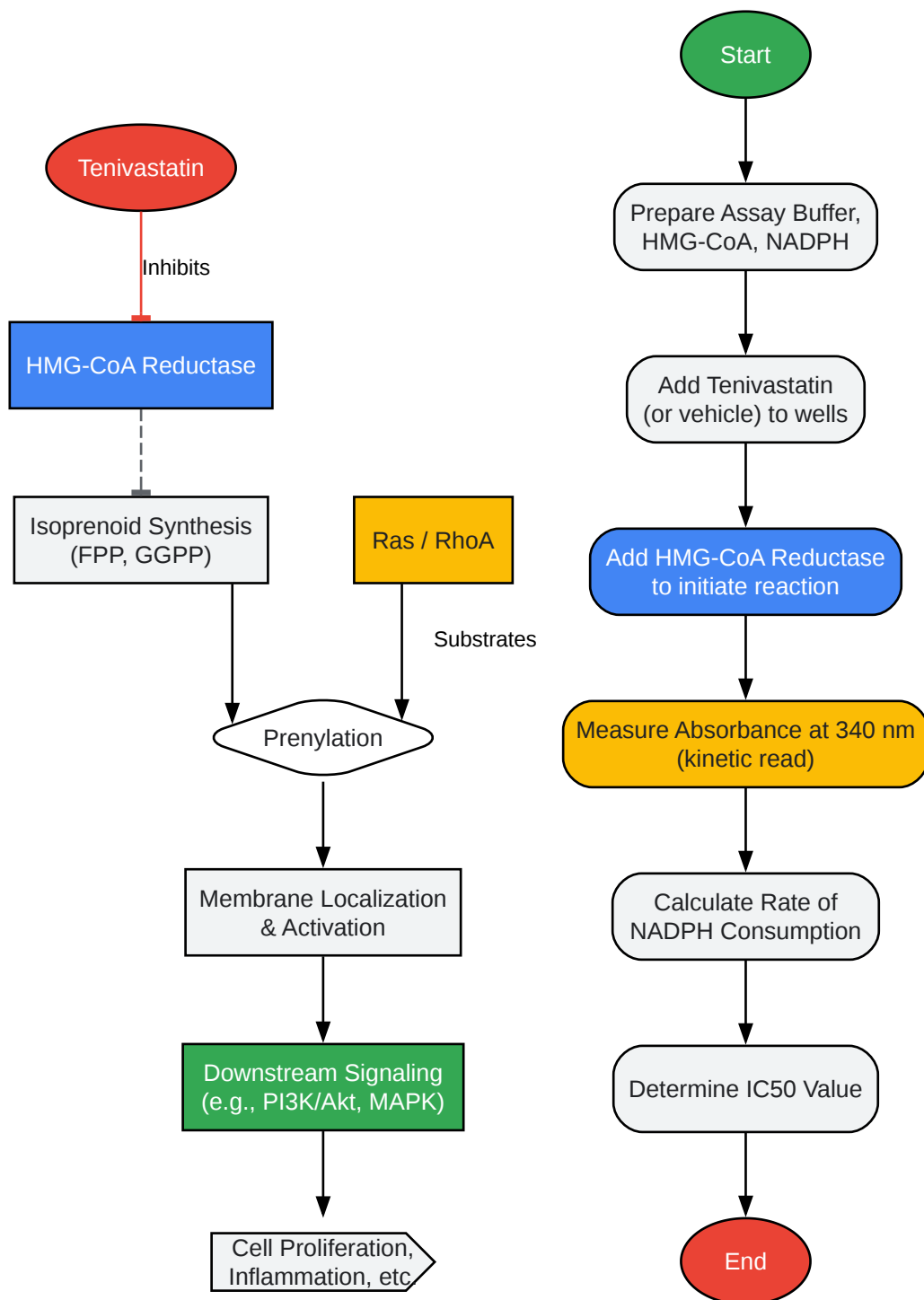
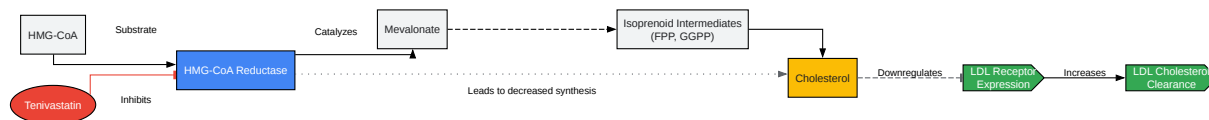
Table 3: Pharmacokinetic Parameters of Simvastatin and its Acid Form (**Tenivastatin**)

Parameter	Value	Species	Notes	Reference
Oral Bioavailability (Simvastatin)	<5%	Humans	Extensive first-pass metabolism.	[5][6]
Oral Bioavailability (Simvastatin with SLNs)	2.55 to 3.37-fold increase	Rats	Solid Lipid Nanoparticle formulation.	[7]
Plasma Protein Binding (Simvastatin)	~95-98%	Rats and Humans	High	[8]
Tmax (Simvastatin Acid)	~2-4 hours	Humans	Time to maximum plasma concentration.	[9][10]
Half-life (Simvastatin)	~2 hours	Humans		[2]
Cmax (Simvastatin - 8.66 mg/kg oral dose)	Significantly higher with esterase inhibitors	Rats	Demonstrates instability in blood samples without inhibitors.	[11]
AUC (Simvastatin - 8.66 mg/kg oral dose)	Significantly higher with esterase inhibitors	Rats	Demonstrates instability in blood samples without inhibitors.	[11]

Note: Much of the available pharmacokinetic data is for the prodrug Simvastatin. **Tenivastatin** is the active metabolite.

Signaling Pathways

The biological effects of **Tenivastatin** are mediated through its influence on several key signaling pathways.



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